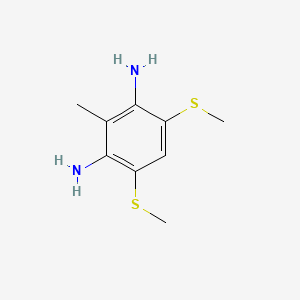

Dimethyl thio-toluene diamine

Übersicht

Beschreibung

Dimethyl thio-toluene diamine (DMTD) is an aromatic diamine compound with a molecular formula of C7H12N2S. It is a colorless liquid with a strong odor, and it is insoluble in water. DMTD is widely used in the synthesis of various organic compounds, and it has also been used as a flame retardant.

Wissenschaftliche Forschungsanwendungen

Polyurethane Elastomer Curing Agent

DMTDA is a new type of polyurethane elastomer curing agent . It consists of two isomers of 2,4- and 2,6- DMTDA two amine mixture . Compared with the commonly used MOCA, DMTDA is a low viscosity liquid at room temperature, making it suitable for low temperature operation .

Hardening Agent

DMTDA is used as a hardening agent . It can be used in various applications where increased rigidity and durability are required .

Polyurethane Printing Squeegee

In the printing industry, DMTDA is used for polyurethane printing squeegees . The properties of DMTDA make it ideal for this application, providing the right balance of flexibility and rigidity .

Research and Development

DMTDA and related products are used for scientific research in various fields . This includes cell and developmental biology research, cell signaling, and more .

Advanced Material Manufacturing

DMTDA is used in the manufacturing of advanced materials . Its properties make it suitable for use in 3D printing, batteries, supercapacitors, and fuel cells .

Wirkmechanismus

Target of Action

Dimethyl thio-toluene diamine (DMTDA), also known as 2,4-diamino-3,5-dimethylthio toluene, is a significant organic compound with various wide-ranging applications . Its primary targets are polyurethane prepolymers . It serves as a specialty curing agent and chain extender for these prepolymers, imparting good mechanical and dynamic properties to polyureas .

Mode of Action

DMTDA functions both as a curing agent for polyisocyanate prepolymers and as a chain extender, particularly for polyurea systems with excellent mechanical and dynamic properties . It can be blended with other liquid amines to achieve systems with different curing rates and mechanical properties . The presence of two amine groups (-NH2) attached to an aromatic ring makes DMTDA an active compound capable of undergoing various chemical reactions .

Biochemical Pathways

It is known that dmtda plays a crucial role in the curing process of polyurethane and polyurea elastomers . This process involves complex chemical reactions that lead to the formation of strong, durable materials with excellent mechanical and dynamic properties .

Pharmacokinetics

It is known that dmtda is a viscous liquid at room temperature, soluble in most organic solvents, and sparingly soluble in water . These properties may influence its bioavailability in various applications.

Result of Action

The molecular and cellular effects of DMTDA’s action primarily involve the formation of strong, durable materials with excellent mechanical and dynamic properties . It is widely used in industries ranging from construction, mining, automotive, electronics, textiles, to printing .

Action Environment

The action, efficacy, and stability of DMTDA can be influenced by various environmental factors. For instance, DMTDA is a low-viscosity liquid at room temperature, making it suitable for construction operations at low temperatures .

Eigenschaften

IUPAC Name |

2-methyl-4,6-bis(methylsulfanyl)benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S2/c1-5-8(10)6(12-2)4-7(13-3)9(5)11/h4H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDBDYPHJXUHEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1N)SC)SC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869437 | |

| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

3,5-Dimethylthio-2,6-diaminotoluene | |

CAS RN |

104983-85-9, 106264-79-3 | |

| Record name | 2-Methyl-4,6-bis(methylthio)-1,3-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104983-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104983859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethacure 300 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106264793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4,6-bis(methylsulfanyl)benzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the role of 3,5-Dimethylthio-2,4-toluenediamine in the development of polyurethane encapsulating materials?

A: 3,5-Dimethylthio-2,4-toluenediamine acts as a chain extender in the synthesis of polyurethane encapsulating materials. [] Chain extenders are crucial for linking pre-polymers, thus increasing the molecular weight and influencing the final properties of the polyurethane.

Q2: How does the use of 3,5-Dimethylthio-2,4-toluenediamine as a chain extender impact the properties of the resulting polyurethane encapsulating material?

A: While the provided abstract [] doesn't specify the individual impact of 3,5-Dimethylthio-2,4-toluenediamine, it mentions that the resulting polyurethane material exhibits a tensile strength exceeding 14 MPa. Additionally, the material demonstrates high retention of its mechanical properties even when exposed to harsh conditions like salt fog and hygrothermal environments. This suggests that 3,5-Dimethylthio-2,4-toluenediamine contributes positively to the overall strength and durability of the polyurethane encapsulating material.

Q3: Are there any alternative chain extenders to 3,5-Dimethylthio-2,4-toluenediamine for polyurethane synthesis mentioned in the research?

A: Yes, the research mentions several alternative chain extenders, including ethylene glycol, diethylene glycol, 1,2-propylene glycol, 1,4-butanediol, 1,6-hexanediol, trimethylolpropane, and N,N'-di(2-hydroxypropyl) aniline. [] The choice of chain extender can significantly influence the properties of the final polyurethane material, and researchers often explore different options to optimize performance for specific applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)

![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139677.png)

![[(E)-3-methoxyprop-1-enyl]boronic acid](/img/structure/B1139685.png)